molecular formula C22H40SSn B14262334 Tributyl[1-(phenylsulfanyl)butyl]stannane CAS No. 156943-58-7

Tributyl[1-(phenylsulfanyl)butyl]stannane

Cat. No.: B14262334
CAS No.: 156943-58-7
M. Wt: 455.3 g/mol
InChI Key: NANJECBCHAWFPR-UHFFFAOYSA-N
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Description

Tributyl[1-(phenylsulfanyl)butyl]stannane is an organotin compound that features a tin atom bonded to three butyl groups and a 1-(phenylsulfanyl)butyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[1-(phenylsulfanyl)butyl]stannane can be synthesized through the reaction of tributyltin hydride with 1-(phenylsulfanyl)butyl halide under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) or irradiation with light to generate the necessary radicals .

Industrial Production Methods

Industrial production of organotin compounds like this compound often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS). This method is efficient and yields the desired organotin hydride, which can then be further reacted to produce the target compound .

Chemical Reactions Analysis

Types of Reactions

Tributyl[1-(phenylsulfanyl)butyl]stannane undergoes various types of reactions, including:

    Reduction: It acts as a reducing agent in radical reactions.

    Substitution: It can participate in substitution reactions where the tin atom is replaced by other groups.

Common Reagents and Conditions

    Radical Reactions: Common reagents include AIBN and light for radical initiation.

    Substitution Reactions: Halides and other electrophiles can react with the tin compound under appropriate conditions.

Major Products Formed

    Reduction Products: The major products are typically hydrocarbons formed by the reduction of organic halides.

    Substitution Products: Products vary depending on the electrophile used in the reaction.

Scientific Research Applications

Tributyl[1-(phenylsulfanyl)butyl]stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and reductions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a tool in medicinal chemistry.

    Industry: Utilized in the production of various organic compounds and materials.

Mechanism of Action

The mechanism of action of tributyl[1-(phenylsulfanyl)butyl]stannane involves the generation of radicals through the homolytic cleavage of the tin-hydrogen bond. These radicals can then participate in various reactions, such as hydrogen atom transfer or radical addition to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Hydride: A commonly used organotin hydride with similar reducing properties.

    Vinyl Tributyltin: Another organotin compound used in Stille coupling reactions.

Uniqueness

Tributyl[1-(phenylsulfanyl)butyl]stannane is unique due to the presence of the phenylsulfanyl group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable reagent in specific synthetic applications where such functionality is desired .

Properties

CAS No.

156943-58-7

Molecular Formula

C22H40SSn

Molecular Weight

455.3 g/mol

IUPAC Name

tributyl(1-phenylsulfanylbutyl)stannane

InChI

InChI=1S/C10H13S.3C4H9.Sn/c1-2-3-9-11-10-7-5-4-6-8-10;3*1-3-4-2;/h4-9H,2-3H2,1H3;3*1,3-4H2,2H3;

InChI Key

NANJECBCHAWFPR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(CCC)SC1=CC=CC=C1

Origin of Product

United States

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